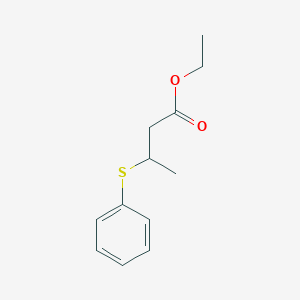

Ethyl 3-(phenylsulfanyl)butanoate

Description

Ethyl 3-(phenylsulfanyl)butanoate is an organosulfur ester characterized by a phenylsulfanyl (-SPh) group at the third carbon of the butanoate backbone. These compounds are frequently explored in synthetic chemistry for applications ranging from antiviral agents () to flavor and fragrance components (). The phenylsulfanyl moiety contributes to unique reactivity and biological activity, distinguishing it from simpler esters.

Properties

CAS No. |

111731-00-1 |

|---|---|

Molecular Formula |

C12H16O2S |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

ethyl 3-phenylsulfanylbutanoate |

InChI |

InChI=1S/C12H16O2S/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

VQADFKLMXRNVSG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)SC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(phenylsulfanyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction typically involves the use of ethyl 3-bromobutanoate and thiophenol under basic conditions to form the desired ester. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of esters like ethyl 3-(phenylsulfanyl)butanoate often involves the Fischer esterification process. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the ester and water as a byproduct .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(phenylsulfanyl)butanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.

Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

Reduction: Produces the corresponding alcohol.

Substitution: Produces various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(phenylsulfanyl)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 3-(phenylsulfanyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The phenylsulfanyl group can participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfur-Containing Esters

Ethyl 3-Oxo-4-(Phenylsulfanyl)butanoate (CAS 4671-68-5)

- Molecular Formula : C₁₂H₁₄O₃S

- Key Features: The presence of a 3-oxo group introduces keto-enol tautomerism, enhancing reactivity in condensation and cyclization reactions. This compound was used in attempts to synthesize enaminoesters via the Nenitzescu reaction, though challenges like aminolysis and Hunsdiecker cleavage were observed .

- Applications: Potential intermediate in antiviral drug synthesis (e.g., analogs of umifenovir) .

Ethyl 4-(3-Methylphenyl)sulfanylbutanoate (CAS 1779128-35-6)

- Molecular Formula : C₁₃H₁₈O₂S

- Physical Properties : Boiling point = 336.6 ± 25.0 °C; Density = 1.07 g/cm³ .

Ethyl 3-(Methylthio)butyrate (CAS 233665-96-8)

- Molecular Formula : C₇H₁₄O₂S

- Safety Profile : Requires stringent handling due to inhalation risks; first-aid measures include oxygen administration and avoidance of mouth-to-mouth resuscitation .

- Key Features : The methylthio (-SMe) group is less electron-withdrawing than phenylsulfanyl, which may reduce stability in oxidative environments.

Table 1: Comparative Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Ethyl 3-Oxo-4-(Phenylsulfanyl)butanoate | C₁₂H₁₄O₃S | 238.3 | N/A | N/A |

| Ethyl 4-(3-Methylphenyl)sulfanylbutanoate | C₁₃H₁₈O₂S | 238.35 | 336.6 ± 25.0 | 1.07 |

| Ethyl 3-(Methylthio)butyrate | C₇H₁₄O₂S | 162.25 | N/A | N/A |

Antiviral Potential

The oxo group’s reactivity may hinder stability in biological systems.

Nematicidal Activity

Butanoate esters like ethyl 3-methylbut-2-enoate and ethyl 4-methylpentanoate exhibit nematicidal activity against Meloidogyne javanica, with EC₅₀ values < 1.0 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.